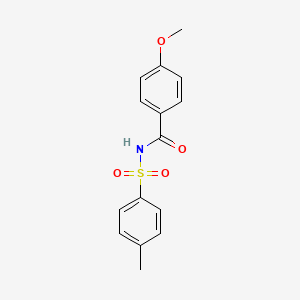

4-Methoxy-N-tosylbenzamide

Description

Significance of Sulfonamide Derivatives in Organic Synthesis

Sulfonamides, characterized by the -SO₂NH₂ functional group, are a critical class of compounds with a rich history and diverse applications. ajchem-b.com Initially famed for their groundbreaking role as the first widely effective antimicrobial agents, their importance has since expanded far beyond medicinal chemistry. ajchem-b.com In organic synthesis, the sulfonamide group serves as a versatile directing group, a protecting group for amines, and a key component in the construction of complex molecular architectures. ekb.egijarsct.co.in

The general structure of sulfonamides allows for extensive variation, with the 'R' group being an alkyl, aryl, or heteroaryl moiety, and the nitrogen substituents (R1 and R2) ranging from hydrogen to various organic groups. ekb.eg This adaptability is central to their utility. The most common method for their synthesis involves the reaction of primary or secondary amines with sulfonyl chlorides in the presence of a base. ijarsct.co.inresearchgate.net

Recent advancements have focused on developing more efficient synthetic methodologies, including transition-metal-free preparations and one-pot oxidative conversions. ajchem-b.com These methods enhance the accessibility and utility of sulfonamide derivatives for a wide array of applications, from building blocks for pharmaceuticals to specialized reagents in organic reactions. ajchem-b.comresearchgate.net

Overview of Benzamide (B126) Chemistry and its Relevance

Benzamide, the simplest amide derivative of benzoic acid, is a white solid at room temperature and is slightly soluble in water but soluble in many organic solvents. wikipedia.org Its core structure, a benzene (B151609) ring attached to a carboxamide group (-C(=O)NH₂), is a prevalent motif in a vast number of biologically active molecules and functional materials. nih.govnih.gov

The chemistry of benzamides is rich and varied. They can be synthesized through numerous routes, including the hydrolysis of nitriles, rearrangements of oximes, and, most commonly, the reaction of benzoic acid derivatives with amines. nih.govyoutube.com The amide bond in benzamides exhibits characteristic reactivity, participating in hydrolysis, reduction, and various coupling reactions.

The benzamide scaffold is a key building block in the synthesis of pharmaceuticals, agrochemicals, and polymers. nih.gov Its ability to form strong hydrogen bonds and its conformational rigidity contribute to its frequent appearance in drug design, where it often serves as a pharmacophore that interacts with biological targets. ontosight.ai

Structural Features and Chemical Environment of 4-Methoxy-N-tosylbenzamide

This compound is a molecule that integrates the structural features of both a sulfonamide and a benzamide. Its chemical structure consists of a benzoyl group substituted with a methoxy (B1213986) group at the para-position, and the amide nitrogen is bonded to a tosyl (p-toluenesulfonyl) group. chemsrc.com

The key structural elements and their influence on the molecule's chemical environment are:

The Benzamide Core: Provides a rigid framework and sites for functionalization.

The 4-Methoxy Group: This electron-donating group on the benzene ring influences the electronic properties of the benzoyl moiety.

The N-Tosyl Group: The electron-withdrawing nature of the tosyl group significantly impacts the reactivity of the amide nitrogen and the adjacent carbonyl group. It also serves as a directing group in certain reactions. nih.gov

The interplay of these functional groups creates a unique chemical environment. The N-tosyl group, for instance, can activate the benzamide for various transformations, including C-H activation and functionalization at the ortho position of the benzoyl ring. nih.govmdpi.com

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₅H₁₅NO₄S chemsrc.combldpharm.com |

| Molecular Weight | 305.35 g/mol chemsrc.combldpharm.com |

| Appearance | White solid rsc.org |

| Melting Point | 142-144 °C rsc.org |

| LogP | 3.59400 chemsrc.com |

| Index of Refraction | 1.579 chemsrc.com |

This data is compiled from various sources and should be used for reference purposes.

Academic Research Landscape of N-Tosylbenzamides

The academic research landscape for N-tosylbenzamides is vibrant and primarily focused on their application in transition-metal-catalyzed C-H bond functionalization. The N-tosylcarboxamide group has been extensively studied as a directing group that enables the selective activation and subsequent functionalization of C-H bonds at the ortho-position of the benzamide ring. nih.govmdpi.com

Key research areas include:

Palladium-Catalyzed Reactions: A significant body of research has explored the use of palladium catalysts to achieve ortho-alkoxylation and ortho-halogenation of N-tosylbenzamides at room temperature. nih.gov These methods provide a mild and efficient route to diversely functionalized aromatic compounds. nih.gov

Ruthenium and Cobalt-Catalyzed Reactions: More recent studies have expanded the scope of catalysts to include ruthenium and cobalt, enabling transformations such as allenylation and annulation reactions. researchgate.net

Synthesis of Heterocycles: N-Tosylbenzamides serve as valuable precursors for the synthesis of various heterocyclic structures, including isoindolinones and fluorenones, through C-H activation and subsequent cyclization reactions. mdpi.com

Mechanistic Studies: Alongside synthetic applications, researchers are actively investigating the mechanisms of these transformations to better understand the role of the catalyst and the directing group. researchgate.net

The ongoing research in this area highlights the synthetic versatility of N-tosylbenzamides and their potential for constructing complex molecular architectures from simple, readily available starting materials. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-N-(4-methylphenyl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-11-3-9-14(10-4-11)21(18,19)16-15(17)12-5-7-13(20-2)8-6-12/h3-10H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVBALBJIQFSFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20301541 | |

| Record name | 4-Methoxy-N-(4-methylbenzene-1-sulfonyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58734-14-8 | |

| Record name | NSC144076 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxy-N-(4-methylbenzene-1-sulfonyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxy N Tosylbenzamide and Its Analogues

Established Synthetic Routes to N-Tosylbenzamides

Acylation Reactions Involving Sulfonamides and Acid Chlorides

A traditional and widely employed method for the synthesis of N-tosylbenzamides is the acylation of sulfonamides with carboxylic acid chlorides. tandfonline.comlookchem.com This reaction typically proceeds under basic conditions to neutralize the hydrogen chloride byproduct. tandfonline.comrsc.org For instance, the reaction of a primary arylamine with an arylsulfonyl chloride in the presence of sodium bicarbonate can produce an N-arylsulfonamide, which can then be acylated in situ with a benzoyl chloride to yield the desired N-benzoyl-N-arylsulfonamide. lookchem.com This one-pot sulfonylation and acylation of primary arylamines can be carried out under solvent-free conditions at room temperature, offering high yields and purity after a simple work-up. lookchem.com

The synthesis of 4-Methoxy-N-tosylbenzamide can be achieved through the reaction of p-toluenesulfonamide (B41071) with 4-methoxybenzoyl chloride. The use of a base, such as triethylamine, and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in a solvent like dichloromethane (B109758) is a common practice for this transformation. rsc.org

| Starting Material 1 | Starting Material 2 | Reagents | Solvent | Product | Yield |

| p-Toluenesulfonamide | 4-Methoxybenzoyl Chloride | Et3N, DMAP | Dichloromethane | This compound | Not specified |

Table 1: Representative Acylation Reaction for this compound Synthesis. rsc.org

Amide Bond Formation Strategies for this compound Synthesis

Beyond the use of acid chlorides, other amide bond formation strategies have been developed. These methods often focus on improving efficiency, reducing waste, and avoiding the use of harsh reagents. Catalytic methods for direct amide formation from carboxylic acids and amines are of significant interest. researchgate.net For example, borate (B1201080) esters have been shown to catalyze the formation of amide bonds. researchgate.net Another approach involves the use of methoxysilanes as coupling agents in a solvent-free procedure, which can proceed without the strict exclusion of air and moisture. nih.gov

While specific examples for the synthesis of this compound using these particular advanced methods are not detailed in the provided results, they represent the broader evolution of amide bond formation chemistry that could be applicable.

Novel and Efficient Synthetic Approaches

Catalyst-Free Transamidation Protocols for Amide Interconversion

A significant advancement in amide synthesis is the development of catalyst-free transamidation reactions. thieme-connect.comthieme-connect.com This approach allows for the interconversion of amides and is particularly useful for preparing primary amides from tertiary amides under mild, metal-free conditions. researchgate.net For instance, reacting a tertiary amide bearing an N-electron-withdrawing group, such as a tosyl group, with ammonium (B1175870) carbonate in DMSO at room temperature can yield the corresponding primary amide in good yield. researchgate.netgoogle.com

Specifically, the transamidation of N-activated secondary amides, such as N-benzyl-4-methoxy-N-tosylbenzamide, has been demonstrated. thieme-connect.comthieme-connect.com These reactions can be carried out in ethanol (B145695) at elevated temperatures, offering excellent yields. thieme-connect.comthieme-connect.com This method is chemoselective, with N-nucleophiles reacting preferentially over O-nucleophiles. thieme-connect.com

| Substrate | Reagent | Solvent | Temperature | Product | Yield |

| N-Benzyl-4-methoxy-N-tosylbenzamide | Piperidine | Ethanol | 45 °C | N-Piperidinyl-4-methoxybenzamide | 99% |

| N-Benzyl-4-methoxy-N-tosylbenzamide | Cyclohexylamine | Ethanol | 60 °C | N-Cyclohexyl-4-methoxybenzamide | 98% |

Table 2: Catalyst-Free Transamidation of a this compound Analogue. thieme-connect.com

Metal-Catalyzed Methods in Tosylbenzamide Preparation

Transition metal catalysis has emerged as a powerful tool for the synthesis of N-tosylbenzamides and their derivatives. nih.gov These methods often involve C-H bond activation and functionalization, providing access to complex molecular architectures. rsc.orgmdpi.com

Palladium-catalyzed reactions are prominent in this area. For example, a palladium-catalyzed carbonylation reaction between aryl halides and sulfonamides, using molybdenum hexacarbonyl as the carbon monoxide source, has been used to prepare a variety of acylsulfonamides. nih.gov This method has been successfully applied to synthesize carbon-11 (B1219553) labeled acylsulfonamides for use in PET imaging. nih.gov

Ruthenium(II)-catalyzed C(sp2)-H allenylation of N-tosylbenzamides has been reported to produce multi-substituted allenylamides, which can be further converted to isoquinolone derivatives. researchgate.net Rhodium(III)-catalyzed C-H activation of N-tosylbenzamides has also been utilized for the synthesis of isoquinolinediones and isocoumarins. thieme-connect.com

Copper-catalyzed reactions have also found application. For instance, copper(II) triflate can catalyze the acylation of sulfonamides with carboxylic anhydrides or acyl chlorides. tandfonline.com Furthermore, copper-catalyzed intramolecular benzylic C-H sulfamidation of 2-benzyl-N-tosylbenzamides provides a route to isoindolinones. acs.org

| Catalyst System | Reaction Type | Substrate Class | Product Class |

| Pd/C | Dehydrogenative C-H Amidation | 2-Benzyl-N-tosylbenzamides | Isoindolinones |

| Ru(II) complexes | C(sp2)-H Allenylation | N-Tosylbenzamides | Allenylamides |

| Rh(III) complexes | C-H Activation/Annulation | N-Tosylbenzamides | Isoquinolinediones |

| Cu(OTf)2 | Acylation | Sulfonamides | N-Acylsulfonamides |

| Copper salts | Intramolecular C-H Sulfamidation | 2-Benzyl-N-tosylbenzamides | Isoindolinones |

Table 3: Overview of Metal-Catalyzed Methods for Tosylbenzamide Synthesis and Derivatization. tandfonline.comrsc.orgresearchgate.netthieme-connect.comacs.org

Chemo- and Regioselectivity in Synthetic Pathways

Chemo- and regioselectivity are critical considerations in the synthesis of complex molecules like substituted N-tosylbenzamides. The choice of catalyst and reaction conditions can significantly influence the outcome of a reaction.

In metal-catalyzed C-H activation reactions, the directing group plays a crucial role in determining the site of functionalization. The N-tosylcarboxamide group has been shown to be an effective directing group for ortho-alkenylation and arylation of arenes. mdpi.com For instance, in the palladium-catalyzed arylation of naphthalene (B1677914) derivatives bearing a CONHTs directing group, the reaction is perfectly regioselective. mdpi.com

Catalyst-free transamidation reactions also exhibit high chemoselectivity. As mentioned earlier, N-nucleophiles react in preference to O-nucleophiles, allowing for the selective amidation of amino alcohols. thieme-connect.com

The regioselectivity of metal-catalyzed reactions can also be controlled by the choice of the metal catalyst itself. For example, in the synthesis of N-heterocycles, the use of bimetallic catalytic systems can allow for intricate control over reaction pathways, enhancing selectivity. mdpi.com

Sustainable and Green Chemistry Considerations in Synthesis

The pursuit of sustainable synthetic routes for this compound and its related compounds has led to the adoption of several innovative and eco-friendly strategies. These methods prioritize the reduction of environmental impact by focusing on aspects such as solvent choice, catalyst systems, reaction conditions, and waste minimization.

A significant advancement in this area is the development of solvent-free reaction conditions. researchgate.net One such method involves the grinding of reactants at room temperature, which has been successfully applied to the synthesis of various N-aryl and N-alkylsulfonamides. researchgate.net This technique not only eliminates the need for potentially toxic organic solvents but also simplifies the work-up procedure, often leading to high yields and purity of the final products. researchgate.net The mechanochemical synthesis, another solvent-free approach, utilizes mechanical force to induce chemical reactions, offering a powerful alternative for producing compounds like thioureas and ureas, which share synthetic precursors with N-tosylbenzamides. beilstein-journals.org

The use of water as a reaction medium represents another cornerstone of green synthesis. An innovative, metal-free strategy has been developed for the synthesis of a wide range of amides, including N-tosylbenzamide, using water as both the solvent and the source of the carbonyl oxygen at ambient temperature. rsc.org This method is noted for its simplicity and benign reaction conditions. rsc.org Furthermore, the use of natural and biodegradable catalysts, such as citric acid derived from citrus fruits, is gaining traction. researchgate.net These catalysts are not only cost-effective and non-toxic but have also been successfully employed in various condensation reactions. researchgate.net Some methods even utilize freshly squeezed citrus juice as both the solvent and the catalyst. researchgate.net

Catalysis plays a pivotal role in green chemistry, with a focus on developing recyclable and highly efficient catalytic systems. mdpi.comwiley-vch.de For the synthesis of N-heterocycles, which can be analogues of the target compound, metal-catalyzed acceptorless coupling and one-pot reactions have been shown to improve atom economy and reduce hazardous waste. mdpi.comunl.pt The combination of techniques such as ultrasound irradiation with heterogeneous catalysis has also proven to be a powerful strategy for promoting reactions, often leading to shorter reaction times and higher yields while using green solvents. nih.gov

The table below summarizes various green synthetic approaches for N-tosylbenzamides and their analogues, highlighting the key green chemistry principles employed.

| Reaction/Method | Green Chemistry Principle(s) | Reactants | Catalyst/Conditions | Yield | Reference |

| Solvent-free sulfonylation | Solvent-free synthesis | Amines, Sulfonyl chlorides | Grinding at room temperature | High | researchgate.net |

| Metal-free amidation | Use of water as a green solvent | Phenylacetylene, N-tosylamine | PhI(OAc)2, NaHCO3, Water, Room temperature | 65% (for N-tosylbenzamide) | rsc.org |

| Intramolecular Benzylic C–H Sulfamidation | Not specified | 2-Benzyl-4-methoxybenzoic acid, p-Toluenesulfonamide | EDCl·HCl, DMAP, CH2Cl2 | 66% (for 2-Benzyl-4-methoxy-N-tosylbenzamide) | acs.org |

| Acylative Suzuki Coupling | Not specified | N-acyl-N-tosylamide, Boronic acid | Pd(OAc)2, SPhos, K2CO3, Toluene (B28343), 110 °C | 79% (for 4-methoxy-N-phenyl-N-tosylbenzamide) | rsc.org |

| Ultrasound-assisted synthesis | Use of alternative energy sources | Various | Heterogeneous catalysts, Green solvents | High | nih.gov |

| Mechanochemical synthesis | Solvent-free synthesis | Anilines, Carbon disulfide | Potassium hydroxide, Ball milling | High | beilstein-journals.org |

The following table provides characterization data for this compound and some of its analogues synthesized through various methods.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data (NMR, IR, MS) | Reference |

| 4-methoxy-N-phenyl-N-tosylbenzamide | C21H20NO4S | 382.45 | 138-139 | ¹H NMR (CDCl₃): δ 7.79, 7.47, 7.30-7.28, 7.18-7.16, 6.66, 3.72, 2.44 ppm | rsc.org |

| 2-Benzyl-4-methoxy-N-tosylbenzamide | C22H22NO4S | 396.48 | 147–148 | ¹H NMR (CDCl₃): δ 2.45, 3.74, 4.10, 6.66–6.73, 6.93–7.00, 7.09–7.18, 7.31, 7.47, 7.94, 8.71 ppm | acs.org |

| 2-(4-Methoxybenzyl)-N-tosylbenzamide | C22H22NO4S | 396.48 | 136–137 | ¹H NMR (CDCl₃): δ 2.47, 3.76, 4.01, 6.66–6.72, 6.85–6.91, 7.20–7.24, 7.26, 7.29–7.45, 7.95–8.00, 8.11 ppm | acs.org |

| N-tosylbenzamide | C14H13NO3S | 275.32 | Not specified | Synthesized and characterized. | rsc.org |

Chemical Reactivity and Transformation Studies of 4 Methoxy N Tosylbenzamide

Directed C-H Functionalization Reactions

The N-tosylcarboxamide group serves as an effective directing group in transition-metal-catalyzed C-H activation, facilitating functionalization at the otherwise unreactive ortho-position of the benzoyl moiety.

Palladium-Catalyzed ortho-Alkoxylation of N-Tosylbenzamides

The N-tosylamide moiety has been successfully employed as a directing group for the palladium-catalyzed ortho-alkoxylation of benzamides. This transformation can be achieved at room temperature using a catalytic system typically composed of palladium(II) acetate (B1210297) (Pd(OAc)₂) and an oxidant such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂). researchgate.netbeilstein-journals.org The reaction demonstrates broad applicability, accommodating a range of both electron-donating and electron-withdrawing substituents on the aromatic ring. mdpi.com

The general reaction involves the coordination of the palladium catalyst to the amide oxygen, followed by cyclometalation to form a palladacycle intermediate. Subsequent oxidation and reductive elimination in the presence of an alcohol afford the ortho-alkoxylated product. This method provides a mild and direct route to introduce alkoxy groups, including more complex residues like trifluoroethoxy groups, onto the aromatic ring. mdpi.comnih.gov

Table 1: Representative Palladium-Catalyzed ortho-Alkoxylation of N-Tosylbenzamides

| Catalyst | Oxidant | Alcohol (ROH) | Temperature | General Product |

| Pd(OAc)₂ | PhI(OAc)₂ | Methanol (MeOH) | Room Temp. | ortho-Methoxy-N-tosylbenzamide |

| Pd(OAc)₂ | PhI(OAc)₂ | Ethanol (B145695) (EtOH) | Room Temp. | ortho-Ethoxy-N-tosylbenzamide |

| Pd(TFA)₂ | PhI(OAc)₂ | Trifluoroethanol | Room Temp. | ortho-Trifluoroethoxy-N-tosylbenzamide |

This table represents generalized conditions for the reaction class. Specific yields can vary based on the full substrate structure.

Palladium-Catalyzed ortho-Halogenation of N-Tosylbenzamides

Similar to alkoxylation, the N-tosylcarboxamide group directs the palladium-catalyzed halogenation of the ortho-C-H bond under mild conditions. nih.gov This transformation is typically accomplished using N-halosuccinimides (NXS) as the halogen source. The reactions proceed efficiently at room temperature, allowing for the selective installation of chloro, bromo, and iodo substituents. researchgate.net

The catalytic cycle is believed to involve the formation of a palladacycle, which then reacts with the N-halosuccinimide through an oxidative addition step to generate a Pd(IV) intermediate. Reductive elimination then yields the ortho-halogenated product and regenerates the active palladium catalyst. d-nb.info This method offers a significant advantage over traditional electrophilic halogenations, which often suffer from poor regioselectivity.

Table 2: Reagents for Palladium-Catalyzed ortho-Halogenation

| Halogenating Agent | Halogen Introduced |

| N-Chlorosuccinimide (NCS) | Chlorine (Cl) |

| N-Bromosuccinimide (NBS) | Bromine (Br) |

| N-Iodosuccinimide (NIS) | Iodine (I) |

Intramolecular Benzylic C-H Sulfamidation Reactions

In substrates containing a benzylic C-H bond, such as 2-benzyl-N-tosylbenzamides, intramolecular C-H amination can occur to form isoindolinone structures. Research has demonstrated that copper catalysts can effectively mediate the intramolecular sulfamidation at the benzylic position of these compounds to produce N-arylsulfonyl-1-arylisoindolinones. bris.ac.ukacs.orgresearchgate.net

Studies on substrates analogous to a methoxy-substituted derivative, such as 2-(4-methoxybenzyl)-N-tosylbenzamide, have shown that electron-donating groups on the benzyl (B1604629) ring can significantly accelerate the reaction rate. bris.ac.ukacs.org The reaction proceeds via C-H activation at the benzylic methylene (B1212753) group, leading to the formation of a new five-membered ring. acs.org These resulting N-sulfonyl isoindolinones can often be deprotected to yield the free isoindolinones, which are valuable structural motifs in medicinal chemistry. bris.ac.ukacs.org

Table 3: Copper-Catalyzed Intramolecular Sulfamidation of a Methoxy-Substituted Benzylbenzamide

| Substrate | Catalyst | Product | Yield |

| 2-(4-Methoxybenzyl)-N-tosylbenzamide | Cu(OTf)₂ | 5-Methoxy-2-tosyl-3-phenylisoindolin-1-one | High |

Data derived from analogous reactions reported in the literature. bris.ac.ukacs.org

Amide Bond Cleavage and Activation Strategies

The presence of the electron-withdrawing tosyl group on the amide nitrogen significantly alters the electronic properties of the amide bond. This activation facilitates nucleophilic attack at the carbonyl carbon, enabling selective cleavage and functionalization reactions that are challenging with conventional, unactivated amides.

Selective N-C Cleavage in Amide Functionalization

The N-tosyl group reduces the resonance stabilization of the amide bond by delocalizing the nitrogen lone pair. This electronic destabilization makes the amide carbonyl more electrophilic and susceptible to nucleophilic attack, leading to the selective cleavage of the N-C (acyl) bond. nih.govresearchgate.net This principle allows N-tosylbenzamides to act as acyl transfer agents under metal-free conditions. researchwithrutgers.com By transiently functionalizing the amide nitrogen, its typically robust nature is overcome, enabling transformations such as esterification or the synthesis of other nitrogen-containing functional groups. researchwithrutgers.comnih.govorganic-chemistry.org This strategy represents a powerful method for amide functionalization, bypassing the need for harsh conditions or the conversion of amides into more reactive derivatives.

Transamidation Reactions with Amines and Ammonia (B1221849) Sources

A direct consequence of the N-tosyl activation is the ability of these amides to undergo transamidation reactions. Tertiary amides bearing an N-electron-withdrawing group, such as N-tosylbenzamides, can react with various amines or ammonia sources to exchange the amine portion of the amide. researchgate.net For instance, metal-free transamidation to produce primary amides has been achieved at room temperature using ammonium (B1175870) carbonate ((NH₄)₂CO₃) as the ammonia source. researchgate.netorganic-chemistry.org The reaction proceeds via nucleophilic attack of the amine or ammonia on the activated carbonyl, followed by the collapse of the tetrahedral intermediate and departure of the tosylated amine as a leaving group. This method provides a mild and efficient pathway for the synthesis of new amides from a stable N-tosylbenzamide precursor. nih.govnih.gov

Catalytic Transformations Involving the Benzamide (B126) Moiety

The benzamide moiety of 4-Methoxy-N-tosylbenzamide is a versatile functional group that participates in a variety of catalytic transformations, enabling the construction of complex molecular architectures. These reactions often leverage the directing group ability of the amide or the reactivity of the N-S bond.

Ruthenium(II) complexes have proven to be effective catalysts for C-H activation and subsequent annulation reactions of N-tosylbenzamides. mdpi.com These processes allow for the direct formation of carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of various heterocyclic structures. For instance, Ru(II)-catalyzed C(sp2)-H allenylation of N-tosylbenzamides with propargyl alcohols has been reported to produce multi-substituted allenylamides. researchgate.net These intermediates can then undergo base-mediated annulation to form isoquinolone derivatives. researchgate.net This methodology is characterized by its low catalyst loading, mild reaction conditions, and high functional group tolerance. researchgate.net

In a related transformation, ruthenium(II) catalysts, such as [RuCl2(p-cymene)]2, have been utilized for the annulation of N-methoxybenzamides with alkynes in a mixture of polyethylene (B3416737) glycol (PEG-400) and water. researchgate.net This reaction proceeds under external oxidant-free conditions to yield a variety of substituted isoquinolones. researchgate.net While this specific example uses an N-methoxybenzamide, the principle can be extended to N-tosylbenzamides, highlighting the utility of ruthenium catalysis in constructing isoquinolone scaffolds. The catalytic cycle typically involves C-H activation directed by the amide group, insertion of the alkyne, and subsequent cyclization.

Furthermore, ruthenium-catalyzed organic transformations are often conducted in a one-pot manner to synthesize various heterocyclic backbones, including indoles, benzofurans, and isoquinolines. mdpi.com

Copper catalysis offers a cost-effective and versatile platform for various transformations involving N-tosylbenzamides. beilstein-journals.org One notable application is in intramolecular C-H sulfamidation reactions. For example, 2-benzyl-N-tosylbenzamides can undergo copper-catalyzed intramolecular cyclization at the benzylic methylene group to form N-arylsulfonyl-1-arylisoindolinones. acs.org

A study on the copper-catalyzed intramolecular benzylic C-H sulfamidation of 2-benzyl-4-methoxy-N-tosylbenzamide demonstrated the formation of the corresponding isoindolinone. acs.orgacs.org Mechanistic investigations suggest that the rate-determining step is not the C-H bond cleavage but rather the slow oxidation of a copper π-arene intermediate. acs.org

Copper catalysts are also employed in intermolecular amidation and imidation of unactivated alkanes, where simple amides and sulfonamides react to form N-alkyl products. nih.gov These reactions exhibit a preference for functionalization at secondary C-H bonds over tertiary ones and can even occur at primary C-H bonds. nih.gov

Table 1: Examples of Copper-Catalyzed Transformations

| Substrate | Catalyst/Reagents | Product | Reference |

|---|---|---|---|

| 2-Benzyl-4-methoxy-N-tosylbenzamide | Copper catalyst | N-Arylsulfonyl-1-arylisoindolinone | acs.orgacs.org |

| Alkanes and Benzamides/Tosylamides | Copper catalyst, tBuOOtBu | N-Alkyl amides/sulfonamides | nih.gov |

Reductive Transformations

The tosyl group in this compound can be removed through various reductive methods, which are crucial for deprotection strategies in multi-step synthesis.

Visible-light photoredox catalysis has emerged as a mild and efficient method for the reductive cleavage of the N-S bond in sulfonamides. nih.gov This approach offers an alternative to harsh chemical conditions. The process typically involves a photocatalyst that, upon light absorption, initiates an electron transfer cascade, leading to the reductive cleavage of the sulfonamide. fu-berlin.de

A study demonstrated a method for the desulfonylation of tosyl amides through catalytic photoredox cleavage of the N-S bond under visible-light irradiation. nih.gov This method exhibits a broad substrate scope and high functional group tolerance, providing excellent yields. nih.gov Another approach utilizes thioureas as organophotocatalysts for the reductive photocleavage of sulfonamides in the presence of a reducing agent like tetrabutylammonium (B224687) borohydride. researchgate.net

Reductive desulfonylation involves the removal of a sulfonyl group and its replacement with a hydrogen atom. wikipedia.org This can be accomplished using various reducing agents, including active metals (like sodium amalgam or magnesium), tin hydrides, or transition metal complexes. wikipedia.orgnih.gov

For instance, a titanium(III)-catalyzed desulfonylation provides access to functionalized alkyl nitriles from α-sulfonyl nitriles, tolerating numerous functional groups. nih.gov While this example focuses on α-sulfonyl nitriles, the underlying principle of reductive C-S bond cleavage is applicable to other sulfonyl-containing compounds. Another method involves a t-BuOK-mediated desulfonylation/dehydrogenation cascade reaction under transition-metal-free conditions. sioc-journal.cn

Reactivity of Pendant Functional Groups (e.g., Methoxy (B1213986) Group)

The methoxy group on the benzamide ring of this compound can undergo specific chemical transformations, most notably O-demethylation.

O-demethylation, the conversion of a methoxy group to a hydroxyl group, is a common transformation in organic synthesis. chem-station.com This reaction can be achieved under various conditions, often requiring strong reagents due to the stability of the methyl ether. chem-station.com

Common reagents for O-demethylation include:

Boron tribromide (BBr3): A powerful Lewis acid that effectively cleaves methyl ethers, typically at low temperatures. chem-station.com

Aluminum chloride (AlCl3): Another strong Lewis acid, often used in excess, that can regioselectively demethylate p-methoxy groups. google.comgoogle.com

47% Hydrobromic acid (HBr): A Brønsted acid that protonates the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com

Alkyl thiols: Reagents like ethane (B1197151) thiol (EtSH) or 1-dodecanethiol (B93513) can be used under basic conditions in high-boiling solvents like NMP or DMSO. chem-station.com

The choice of reagent often depends on the other functional groups present in the molecule to ensure selectivity and avoid undesired side reactions. For example, a process for the regioselective demethylation of a p-methoxy group in phenolic esters and diaryl ketones has been developed using an excess of aluminum halide. google.com

Table 2: Reagents for O-Demethylation

| Reagent | Conditions | Reference |

|---|---|---|

| Boron tribromide (BBr3) | Low temperature (e.g., -78°C to 0°C) | chem-station.com |

| Aluminum chloride (AlCl3) | Often with a scavenger like N,N-dimethylaniline | google.com |

| 47% Hydrobromic acid (HBr) | High temperature (e.g., ~130°C) | chem-station.com |

| Alkyl thiols (e.g., EtSH) | Basic conditions, high-boiling solvent | chem-station.com |

Mechanistic Investigations and Elucidation of Reaction Pathways

Detailed Reaction Mechanism Elucidation for Catalyzed Processes

Catalyzed reactions involving 4-Methoxy-N-tosylbenzamide often proceed through complex multi-step pathways. Elucidating these mechanisms involves identifying key intermediates and transition states, as well as understanding the role of the catalyst and any associated ligands.

In the context of palladium-catalyzed cross-coupling reactions, the installation of a sterically demanding group on the amide, such as the tosyl group in this compound, can facilitate decarbonylative methylation. rsc.org This is achieved by creating a twisted N-C(O) bond, which weakens it and promotes cleavage. rsc.org The selection of appropriate ligands, such as dppb (1,4-bis(diphenylphosphino)butane), is crucial for the success of such transformations. rsc.org

The N-tosylcarboxamide group in this compound can act as a directing group in C-H activation reactions. nih.govmdpi.comacs.orgrmit.edu.vn This process typically involves the formation of a cyclometalated intermediate where the metal catalyst coordinates to the directing group and activates a nearby C-H bond. For example, in palladium-catalyzed ortho-arylation, the reaction is believed to proceed through a palladacycle intermediate. researchgate.net The stability and reactivity of these intermediates and the associated transition states are critical in determining the outcome of the reaction.

A proposed mechanism for the Ru(II)-catalyzed allenylation of N-tosylbenzamides involves several key steps: cyclometalation, alkyne coordination, and β-hydride elimination. rsc.org The reaction is initiated by the formation of a ruthenacycle intermediate through C-H activation directed by the N-tosylcarboxamide group. Subsequent coordination of the propargyl alcohol and insertion into the Ru-C bond, followed by β-hydride elimination, leads to the formation of the allene (B1206475) product. rsc.org

Role of the N-Tosylcarboxamide Group as a Directing Group

The N-tosylcarboxamide functionality is a versatile directing group in various transition metal-catalyzed C-H functionalization reactions. nih.govmdpi.comacs.orgrmit.edu.vndntb.gov.ua It can effectively direct the catalyst to a specific C-H bond, typically at the ortho-position of the benzoyl moiety, leading to high regioselectivity. This directing ability has been exploited in a range of transformations, including arylation, alkenylation, alkoxylation, and halogenation. mdpi.com

The directing capacity of the N-tosylcarboxamide group stems from its ability to coordinate to the metal center, bringing it in close proximity to the target C-H bond. This chelation-assisted C-H activation lowers the activation energy for the bond cleavage, making the reaction more facile and selective. Furthermore, the N-tosylcarboxamide group is considered a transformable directing group, meaning it can be subsequently converted into other useful functional groups, adding to its synthetic utility. nih.govmdpi.comacs.orgrmit.edu.vn

Understanding Selectivity in Transformations (e.g., Chemoselectivity, Regioselectivity)

Selectivity is a cornerstone of modern organic synthesis, and reactions involving this compound often exhibit high levels of chemoselectivity and regioselectivity.

Regioselectivity is prominently observed in C-H functionalization reactions directed by the N-tosylcarboxamide group, which consistently favors the ortho-position. mdpi.com This is a direct consequence of the formation of a stable five- or six-membered cyclometalated intermediate.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this compound, this is particularly relevant in catalyst-free transamidation reactions. It has been observed that N-tosyl-activated amides react faster than N-Boc-activated amides, demonstrating a degree of chemoselectivity based on the nature of the activating group. thieme-connect.com Furthermore, in reactions with amino alcohols, the N-nucleophile reacts selectively in the presence of the O-nucleophile, highlighting the chemoselective nature of the transformation. thieme-connect.com In palladium-catalyzed methylation reactions, the C-NO2 and C-F bonds can be chemoselectively cleaved and methylated, allowing for sequential functionalization of molecules containing multiple reactive sites. rsc.org Similarly, copper-catalyzed propargylic C-H functionalization of substrates containing both propargylic and allylic or benzylic C-H bonds shows perfect chemoselectivity for the propargylic position. nih.gov

The following table summarizes the selectivity observed in various transformations involving N-tosylbenzamides:

| Reaction Type | Selectivity | Directing/Activating Group | Catalyst | Ref. |

| C-H Arylation | Regioselective (ortho) | N-Tosylcarboxamide | Palladium | nih.govacs.orgrmit.edu.vn |

| C-H Alkenylation, Alkoxylation, Halogenation | Regioselective (ortho) | N-Tosylcarboxamide | Transition Metals | mdpi.com |

| Transamidation | Chemoselective (N-Ts > N-Boc) | N-Tosyl, N-Boc | Catalyst-Free | thieme-connect.com |

| Transamidation with Amino Alcohols | Chemoselective (N- over O-nucleophile) | N-Tosyl | Catalyst-Free | thieme-connect.com |

| Methylation | Chemoselective (C-NO2 over C-F) | Nitro, Fluoro | Palladium | rsc.org |

| Propargylic C-H Cyanation | Chemoselective (Propargylic over Allylic/Benzylic) | - | Copper | nih.gov |

Kinetic and Thermodynamic Aspects of Reactions

The kinetics and thermodynamics of reactions involving this compound provide valuable insights into reaction feasibility and mechanism. For instance, in the transamidation of secondary amides, the reaction is achieved through an exothermic nucleophilic addition of an amine to the activated amide, forming a tetrahedral intermediate. thieme-connect.com The subsequent release of the N-tosyl group drives the reaction forward. While detailed kinetic studies on many reactions involving this compound are not extensively reported in the provided context, the general principles of chemical kinetics and thermodynamics apply.

In copper-catalyzed intramolecular C-H sulfamidation, preliminary mechanistic studies indicating that the rate-determining step is the slow oxidation of a copper π-arene intermediate, rather than C-H bond cleavage, point to the kinetic relevance of the catalyst's redox cycle. acs.org In contrast, for some transition-metal-free acylation reactions of amides with Grignard reagents, the process is under kinetic control, allowing for highly chemoselective N-C bond cleavage. researchgate.net The unfavorable kinetics and thermodynamics of some transformations, such as the transamidation of amides, often necessitate the use of transition-metal catalysts or harsh reaction conditions. researchgate.net However, the activation of the amide with a tosyl group can significantly alter the energetic landscape of the reaction, making it more favorable under milder conditions. thieme-connect.com

Advanced Spectroscopic and Crystallographic Characterization in Research

Application of High-Resolution NMR Spectroscopy for Conformational and Stereochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of 4-Methoxy-N-tosylbenzamide. Both ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's carbon-hydrogen framework.

In ¹H NMR spectra, the aromatic protons of the 4-methoxybenzoyl group and the tosyl group appear as distinct doublets, a result of spin-spin coupling with adjacent protons. For instance, the protons on the tosyl group adjacent to the sulfonyl group typically appear downfield around 8.04 ppm, while the protons on the methoxy-substituted ring appear at approximately 7.82 ppm and 6.87 ppm. wiley-vch.de The methoxy (B1213986) and methyl groups each present as sharp singlets, with chemical shifts around 3.82 ppm and 2.43 ppm, respectively. wiley-vch.de A broad singlet, often observed around 9.09 ppm, is characteristic of the acidic N-H proton of the sulfonamide linkage. rsc.org

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The carbonyl carbon of the benzamide (B126) group is readily identifiable by its characteristic downfield shift to approximately 164.0 ppm. wiley-vch.de The carbon atoms of the aromatic rings resonate in the typical range of 114 to 145 ppm, with the carbon attached to the methoxy group appearing at about 163.7 ppm. wiley-vch.de The carbons of the methoxy and tosyl-methyl groups are found upfield at approximately 55.7 ppm and 21.6 ppm, respectively. wiley-vch.de

NMR is also employed in more dynamic studies. For example, intermolecular competition experiments, where this compound is reacted alongside a similar compound like 4-Fluoro-N-tosylbenzamide, can be monitored by NMR to compare their relative reactivities. rsc.org Furthermore, Hydrogen/Deuterium (H/D) exchange experiments, also tracked by NMR, can provide insights into the acidity and reactivity of the N-H proton. rsc.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Description | Reference |

|---|---|---|---|

| ¹H NMR | ~9.09 | broad singlet, N-H | rsc.org |

| ¹H NMR | ~8.04 | doublet, 2H, tosyl group | wiley-vch.de |

| ¹H NMR | ~7.82 | doublet, 2H, benzoyl group | wiley-vch.de |

| ¹H NMR | ~7.31 | doublet, 2H, tosyl group | wiley-vch.de |

| ¹H NMR | ~6.87 | doublet, 2H, benzoyl group | wiley-vch.de |

| ¹H NMR | ~3.82 | singlet, 3H, OCH₃ group | wiley-vch.de |

| ¹H NMR | ~2.43 | singlet, 3H, CH₃ group | wiley-vch.de |

| ¹³C NMR | ~164.0 | C=O (amide) | wiley-vch.de |

| ¹³C NMR | ~163.7 | C-OCH₃ | wiley-vch.de |

| ¹³C NMR | ~145.0 | Quaternary C, tosyl group | wiley-vch.de |

| ¹³C NMR | ~135.7 | Quaternary C, tosyl group | wiley-vch.de |

| ¹³C NMR | ~130.1 | CH, benzoyl group | wiley-vch.de |

| ¹³C NMR | ~129.6 | CH, tosyl group | wiley-vch.de |

| ¹³C NMR | ~128.5 | CH, tosyl group | wiley-vch.de |

| ¹³C NMR | ~126.3 | Quaternary C, benzoyl group | wiley-vch.de |

| ¹³C NMR | ~114.0 | CH, benzoyl group | wiley-vch.de |

| ¹³C NMR | ~55.7 | OCH₃ | wiley-vch.de |

Utilization of Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound. In electron ionization (EI) mass spectrometry, the compound typically shows a protonated molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of 306. wiley-vch.de High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the molecular formula, C₁₅H₁₅NO₄S. For instance, HRMS analysis of a related compound, 2-(4-Methoxybenzyl)-N-tosylbenzamide, yielded a found mass of 396.1257 for the [M+H]⁺ ion, closely matching the calculated mass of 396.1264 for C₂₂H₂₂NO₄S, thereby confirming its elemental composition. acs.org

Beyond simple characterization, mass spectrometry, particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS), is used to monitor the progress of reactions that synthesize or consume this compound. google.com This allows researchers to track the formation of the product and the disappearance of starting materials over time, as well as to identify any byproducts or reaction intermediates. google.com However, the detection of transient intermediates, such as those involving hypervalent iodine reagents that can be used in related syntheses, can be challenging due to their labile nature under typical mass spectrometry conditions. rsc.org

Fourier Transform Infrared Spectroscopy for Mechanistic Insights into Functional Group Changes

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic functional groups within the this compound molecule by detecting their vibrational frequencies. The FTIR spectrum provides clear evidence for the key structural components.

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| 3246 | N-H Stretch | Sulfonamide (-SO₂NH-) | rsc.org |

| 1666 | C=O Stretch | Amide (-CONH-) | rsc.org |

| 1604 | C=C Stretch | Aromatic Ring | rsc.org |

| 1342 | Asymmetric SO₂ Stretch | Sulfonyl (-SO₂-) | rsc.org |

| 1257 | C-O-C Asymmetric Stretch | Aryl-alkyl ether | rsc.org |

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions (e.g., hydrogen bonding networks, packing effects)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. libretexts.org While a specific crystal structure for this compound is not detailed in the searched literature, analysis of closely related N-(aryl)arylsulfonamides, such as 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, provides significant insight into the expected structural features. nih.gov

In such structures, the molecule's conformation is defined by the torsion angles between the aromatic rings and the central sulfonamide bridge. For example, the dihedral angle between the sulfonyl benzene (B151609) ring and the aniline (B41778) ring in a related compound is 63.36 (19)°. nih.gov The solid-state packing is governed by a network of intermolecular interactions. It is anticipated that this compound would form hydrogen bonds involving the sulfonamide N-H group as a donor and the carbonyl oxygen or sulfonyl oxygens as acceptors. Furthermore, weaker interactions like C-H···O and C-H···π interactions are crucial in stabilizing the crystal lattice, directing the formation of two- or three-dimensional supramolecular architectures. nih.gov These packing effects dictate the bulk properties of the crystalline material.

In-situ Spectroscopic Techniques for Real-time Reaction Monitoring

The study of reaction mechanisms has been greatly advanced by in-situ spectroscopic techniques, which allow for real-time analysis of a reaction mixture as it proceeds. These methods can reveal transient intermediates and provide kinetic data that is unobtainable through conventional analysis of quenched reaction aliquots. researchgate.net

For reactions involving compounds structurally similar to this compound, techniques like in-situ Raman spectroscopy and Attenuated Total Reflectance (ATR) FTIR spectroscopy are particularly powerful. rsc.orgbeilstein-journals.org For example, the mechanochemical synthesis of thioureas, which share structural similarities with the amide part of the target molecule, has been monitored using in-situ Raman spectroscopy. This allowed for the direct observation of a reactive N-thiocarbamoyl benzotriazole (B28993) intermediate, identified by its characteristic Raman bands, which appeared and then disappeared as the final product was formed. researchgate.netbeilstein-journals.org Similarly, time-resolved Mid-IR spectroscopy (React-IR™) with an ATR probe has been used to investigate complex reactions, providing a "molecular video" of the process by tracking the concentration profiles of reactants, intermediates, and products via their unique infrared spectra. rsc.org These approaches offer unprecedented insight into reaction pathways, enabling optimization and a deeper mechanistic understanding.

Computational Chemistry and Theoretical Studies on 4 Methoxy N Tosylbenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. wikipedia.orgscispace.com For 4-Methoxy-N-tosylbenzamide, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can elucidate the distribution of electron density and the nature of its molecular orbitals. nih.govnih.gov

The electronic structure is pivotal in determining the molecule's reactivity. The methoxy (B1213986) group (-OCH₃) on the benzamide (B126) ring acts as an electron-donating group through resonance, increasing the electron density on the aromatic ring, particularly at the ortho and para positions. Conversely, the tosyl group (-SO₂C₆H₄CH₃) is a strong electron-withdrawing group, primarily due to the sulfonyl moiety, which significantly influences the electronic environment of the amide nitrogen.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding chemical reactivity. In this compound, the HOMO is expected to be located predominantly on the electron-rich methoxy-substituted benzoyl moiety, making this part of the molecule susceptible to electrophilic attack. The LUMO, in contrast, is likely centered on the electron-deficient tosyl group and the carbonyl carbon, indicating these are the sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity. aps.orguwa.edu.au

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G(d,p))

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, prone to donation. |

| LUMO Energy | -1.8 eV | Represents the energy of the lowest energy empty orbital, available to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Reflects the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | 3.2 D | Quantifies the overall polarity of the molecule. |

Note: The data in this table is illustrative and based on typical values for similar organic molecules. Actual values would be obtained from specific DFT calculations.

Computational Modeling of Reaction Mechanisms and Energy Profiles

Computational modeling is an indispensable tool for mapping out the intricate details of reaction mechanisms. mdpi.comresearchgate.net For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can trace the entire reaction pathway, identifying transition states, intermediates, and the associated energy changes. smu.edu

The process begins by locating the stationary points on the potential energy surface, which include the reactants, products, and any intermediates or transition states. youtube.com Techniques like the nudged elastic band (NEB) method or intrinsic reaction coordinate (IRC) calculations are employed to connect these points and construct a detailed reaction energy profile. smu.edu This profile visualizes the energy of the system as the reaction progresses, with peaks representing the activation energies of individual steps.

For instance, in a C-H activation reaction involving this compound, DFT calculations can model the interaction with a metal catalyst, the cleavage of a C-H bond, and the formation of a new C-C or C-N bond. nottingham.ac.uk The calculated energy barriers for different potential pathways can explain the observed regioselectivity and stereoselectivity of the reaction. researchgate.net

Table 2: Illustrative Reaction Energy Profile Data for a Hypothetical Reaction of this compound

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants | 0.0 | Starting materials |

| 2 | Transition State 1 | +15.2 | Energy barrier for the first step |

| 3 | Intermediate | -5.6 | A stable species formed during the reaction |

| 4 | Transition State 2 | +10.8 | Energy barrier for the second step |

| 5 | Products | -20.1 | Final products of the reaction |

Note: This data is hypothetical and serves to illustrate the type of information obtained from computational modeling of reaction mechanisms.

Prediction of Reactivity and Selectivity based on Theoretical Models

Theoretical models provide a framework for predicting the reactivity and selectivity of chemical reactions, moving beyond qualitative descriptions to quantitative predictions. mdpi.commdpi.com For this compound, these models can forecast how it will behave in a given reaction, guiding experimental design and saving significant laboratory effort. rsc.org

One approach involves analyzing the molecule's electronic properties, such as the distribution of electrostatic potential (ESP). The ESP map highlights regions of positive and negative potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the oxygen atoms of the methoxy, carbonyl, and sulfonyl groups would show negative ESP, while the hydrogen atoms and the carbonyl carbon would exhibit positive ESP.

Fukui functions and dual descriptors, derived from conceptual DFT, can also be used to predict regioselectivity. These reactivity indices identify the most nucleophilic and electrophilic sites within the molecule with greater precision than a simple ESP analysis. Furthermore, computational models can be used to calculate the activation energies for reactions at different possible sites, with the lowest energy pathway corresponding to the most likely outcome.

Table 3: Predicted Site Selectivity in this compound based on Theoretical Models

| Reaction Type | Predicted Reactive Site | Theoretical Basis |

| Electrophilic Aromatic Substitution | Ortho/para positions of the methoxy-substituted ring | Highest HOMO coefficients and negative ESP |

| Nucleophilic Attack | Carbonyl carbon | High positive charge and LUMO coefficient |

| Deprotonation | Amide N-H | Most acidic proton due to electron-withdrawing tosyl group |

Note: The predictions in this table are based on established principles of chemical reactivity and would be confirmed by specific calculations.

Conformational Analysis and Amide Bond Planarity/Non-planarity Studies

The three-dimensional shape, or conformation, of a molecule is critical to its properties and reactivity. nih.govmdpi.com this compound possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis, performed computationally, seeks to identify the most stable conformers and the energy barriers between them. ethz.chrsc.org

A key structural feature of this molecule is the amide bond. While typically planar due to resonance between the nitrogen lone pair and the carbonyl π-system, significant steric hindrance or electronic effects can lead to a non-planar, or twisted, amide bond. plos.orgnih.gov In this compound, the bulky tosyl group attached to the nitrogen atom can induce a degree of pyramidalization at the nitrogen and twisting around the N-C(O) bond. researchgate.netnsf.gov

Computational studies can quantify the degree of non-planarity by calculating the dihedral angles that define the geometry of the amide group. Potential energy surface scans, where the energy is calculated as a function of one or more dihedral angles, can reveal the energetic cost of distorting the amide bond from planarity. This information is crucial, as the reactivity of the amide bond, particularly its susceptibility to cleavage, is highly dependent on its conformation. researchgate.net

Table 4: Calculated Conformational Data for this compound

| Dihedral Angle | Description | Calculated Value (degrees) |

| C(aryl)-C(O)-N-S | Defines the twist around the amide C-N bond | 175.2 |

| C(O)-N-S-C(tosyl) | Rotation around the N-S bond | 85.3 |

| C(aryl)-O-C(methyl)-H | Orientation of the methoxy group | 179.8 |

Note: This data is illustrative, representing a plausible low-energy conformation. A full conformational analysis would identify multiple stable conformers.

Quantitative Structure-Reactivity Relationship (QSRR) Investigations

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the structural properties of a series of compounds with their measured reactivity. nih.govwikipedia.orgresearchgate.net For a class of compounds like substituted N-tosylbenzamides, a QSRR model could predict the reaction rate or equilibrium constant based on calculated molecular descriptors. chemrxiv.org

The development of a QSRR model begins with a training set of molecules for which experimental reactivity data is available. For each molecule in the set, a variety of molecular descriptors are calculated. These can include electronic descriptors (e.g., partial charges, HOMO/LUMO energies), steric descriptors (e.g., molecular volume, surface area), and topological descriptors (e.g., connectivity indices).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical equation that best relates the descriptors to the observed reactivity. The resulting QSRR model can then be used to predict the reactivity of new, untested compounds, provided they fall within the chemical space of the training set. Such models are valuable for high-throughput screening and for gaining a deeper understanding of the factors that govern reactivity.

Table 5: Example of a Simple QSRR Model for a Hypothetical Reaction

log(k) = 2.5 + 0.8 * σ - 0.2 * ELUMO + 0.05 * V

| Parameter | Description |

| log(k) | The logarithm of the reaction rate constant (the property being predicted). |

| σ | Hammett parameter of a substituent on the benzoyl ring (an electronic descriptor). |

| ELUMO | Energy of the LUMO (an electronic descriptor). |

| V | Molecular volume (a steric descriptor). |

Note: This equation is a simplified, hypothetical example of a QSRR model.

Applications in Advanced Organic Synthesis and Materials Science

4-Methoxy-N-tosylbenzamide as a Versatile Synthetic Intermediate

This compound serves as a key starting material and intermediate in a variety of advanced organic transformations. The N-tosylbenzamide framework provides a reliable platform for regioselective reactions, primarily through directed C-H activation, enabling the efficient synthesis of more complex molecular architectures.

Precursor for the Synthesis of Nitrogen-Containing Heterocycles (e.g., Isoindolinones)

Nitrogen-containing heterocycles are core structures in many biologically active compounds and pharmaceuticals. researchgate.net this compound is an effective precursor for synthesizing isoindolinones, a class of lactams with significant therapeutic relevance. researchgate.net The synthesis is often achieved through transition metal-catalyzed C-H activation and subsequent annulation with various coupling partners.

Specifically, rhodium catalysts have been successfully employed for the synthesis of isoindolinones from N-benzoylsulfonamide substrates. nih.govamanote.com In these reactions, the amide group directs the catalyst to activate an ortho C-H bond on the benzoyl ring. This is followed by coupling with an olefin, leading to the formation of the heterocyclic isoindolinone ring system. The presence of the electron-donating 4-methoxy group on the benzamide (B126) ring is well-tolerated and can influence the reaction's efficiency, often resulting in high yields of the desired product. nih.gov

For instance, the reaction of this compound with ethyl acrylate (B77674) in the presence of a rhodium catalyst like [{RhCl2Cp*}2] and a copper oxidant yields the corresponding isoindolinone derivative efficiently. nih.gov This method is part of a broader strategy that allows for the creation of both 3-monosubstituted and 3,3-disubstituted isoindolinones. nih.gov

Below is a table summarizing the yields for the synthesis of isoindolinones from various substituted N-benzoylsulfonamides, highlighting the effectiveness of the 4-methoxy substrate.

| Entry | Benzamide Substituent (R) | Olefin | Product | Yield (%) nih.gov |

| 1 | H | Ethyl Acrylate | 3a | 81 |

| 2 | 4-Methyl | Ethyl Acrylate | 3b | 85 |

| 3 | 4-Methoxy | Ethyl Acrylate | 3c | 86 |

| 4 | 4-Fluoro | Ethyl Acrylate | 3d | 77 |

| 5 | 4-Trifluoromethyl | Ethyl Acrylate | 3e | 75 |

Building Block for Diversely Functionalized Arenes

The N-tosylcarboxamide group is a powerful directing group in C-H functionalization reactions, enabling the introduction of various substituents at the ortho-position of the aromatic ring. mdpi.com This capability makes this compound an excellent building block for creating diversely functionalized arenes, which are precursors to complex molecules, including biaryl compounds important in pharmaceuticals and materials. d-nb.info

Transition metal catalysis, particularly with rhodium, palladium, and ruthenium, facilitates reactions such as alkenylation, arylation, and halogenation directed by the N-tosylamide group. mdpi.comresearchgate.net This directing ability allows for precise control over the position of the new functional group, avoiding the formation of unwanted isomers. nih.gov For example, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction can be used to synthesize biaryls from aryl halides and boronic acids, and substrates derived from functionalized arenes are key to this process. doi.org

Furthermore, metal-free approaches have been developed for biaryl synthesis using aryl sulfonamides, which react with benzyne (B1209423) intermediates to afford biaryl amines through a Truce–Smiles rearrangement. d-nb.info This method is particularly effective for creating sterically hindered biaryls that are challenging to synthesize using traditional cross-coupling methods. d-nb.info

Starting Material for Amide Derivatization and Scaffold Construction

The term "scaffold" in chemistry refers to a core molecular structure upon which more complex molecules are built. hilarispublisher.com this compound is an ideal starting material for creating new molecular scaffolds. The amide bond itself can be synthesized through various methods, and the resulting N-tosylbenzamide can be further derivatized. researchgate.net

The tosyl group (p-toluenesulfonyl) is a versatile functional group in organic synthesis. cyberleninka.ru It can serve as a protecting group for the amide nitrogen, and its strong electron-withdrawing nature can influence the reactivity of the amide. This allows for selective transformations at other parts of the molecule. The tosylation of benzamide derivatives is a common strategy to introduce this functionality. cyberleninka.ru The resulting N-tosylbenzamide scaffold can then be used in subsequent reactions, such as the C-H functionalization reactions mentioned previously, to construct more elaborate and complex molecular frameworks. mdpi.com

Potential Applications in Supramolecular Chemistry

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonds and π-π stacking. The self-assembly of molecules into well-defined, ordered structures is a key aspect of this field.

The molecular structure of N-acylbenzamides, including this compound, contains several key features that suggest potential for self-assembly and applications in supramolecular chemistry. These features include:

Hydrogen Bonding Sites : The amide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can participate in intermolecular hydrogen bonding.

Aromatic Rings : The two aromatic rings (the methoxy-substituted benzene (B151609) ring and the tosyl group's toluene (B28343) ring) can engage in π-π stacking interactions.

Sulfonyl Group : The oxygen atoms of the sulfonyl group can also act as hydrogen bond acceptors.

Crystal structure analyses of related benzamide derivatives reveal the importance of these interactions in forming ordered solid-state structures. For instance, the crystal structure of 4-methoxy-N-methylbenzamide shows that molecules are connected by N—H⋯O hydrogen bonds, forming chains that are further linked by C—H⋯π interactions to create a three-dimensional network. researchgate.netnih.gov Similarly, the crystal structure of 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide shows molecules linked by C—H···O and N—H···O interactions, forming an infinite tape-like structure. researchgate.net These findings support the potential for this compound to self-assemble into higher-order structures through a combination of hydrogen bonding and π-stacking, a foundational principle for designing novel supramolecular materials.

Development of Novel Reagents and Catalytic Systems Based on N-Tosylbenzamide Scaffolds

The N-tosylbenzamide scaffold is not only a passive building block but also has the potential to be an active component in novel reagents and catalytic systems. The defined geometry and electronic properties of the scaffold can be harnessed to create new catalysts or ligands for asymmetric synthesis.

The N-tosylcarboxamide group has been recognized as being "more than a simple directing group". mdpi.com In certain reaction pathways, it can act as a source of carbon monoxide (CO) or a CON fragment, which can be incorporated into the final product to form various heterocycles. mdpi.com This dual role as both a directing group and a reactant fragment opens up possibilities for designing highly efficient, atom-economical synthetic methods.

Furthermore, the N-tosylbenzamide structure could be modified to incorporate catalytically active centers. For example, by functionalizing the aromatic rings with appropriate ligands, the scaffold could be used to chelate a metal atom, creating a bespoke catalyst. The inherent chirality and rigidity of certain complex benzamide-derived scaffolds could be exploited in asymmetric catalysis, where controlling the three-dimensional arrangement of reactants around a catalytic center is crucial for achieving high enantioselectivity. While specific catalysts based directly on the this compound scaffold are an area of ongoing research, the principles are demonstrated in fields like amidine-based catalysis for N-acylation, where related structures are used to control stereochemistry. nih.gov

Future Research Directions and Emerging Opportunities

Exploration of New Catalytic Systems for 4-Methoxy-N-tosylbenzamide Transformations

The development of novel catalytic systems is a cornerstone of modern synthetic chemistry. For this compound, future research will likely focus on catalysts that can activate its distinct functional groups for new transformations. The exploration of earth-abundant metal catalysts (such as iron, copper, and nickel) as alternatives to precious metals (like palladium and rhodium) is a growing trend. These new systems could enable previously inaccessible C-H activation, cross-coupling, and cyclization reactions involving the benzamide (B126) core or the tosyl group. Furthermore, the design of multifunctional catalysts, which can orchestrate tandem or cascade reactions in a single pot, represents a significant frontier for enhancing synthetic efficiency.

Development of Asymmetric Transformations Incorporating this compound

Asymmetric catalysis is critical for the synthesis of enantiomerically pure compounds, a vital requirement in medicinal chemistry and materials science. A promising future direction for this compound lies in its use as a substrate in asymmetric transformations. Research into the development of chiral catalysts for atroposelective synthesis, where rotation around a single bond is restricted, could lead to novel axially chiral N-N compounds. nih.govrsc.org The synthesis of such compounds is challenging but offers access to unique three-dimensional structures with potential applications in catalysis and as chiral ligands. nih.gov Organocatalysis, in particular, presents a powerful tool for achieving high enantioselectivity in N-acylation and other related reactions. rsc.org

Integration of Photoredox Catalysis and Electrochemistry in Tosylbenzamide Chemistry

Photoredox catalysis and electrochemistry have emerged as powerful and sustainable strategies for initiating radical-based transformations under mild conditions. nih.gov These methods offer unique mechanistic pathways that are often complementary to traditional thermal reactions. For tosylbenzamides, these techniques could facilitate novel cyclization, amination, and C-H functionalization reactions through the generation of N-centered radicals. nih.govrsc.org

Future research will likely explore the combination of photoredox or electrochemical methods with transition metal catalysis in dual catalytic systems. nih.gov This approach can enable challenging cross-coupling reactions by overcoming high activation barriers. The development of photocatalyst-free reactions, where the substrate itself absorbs visible light, or photoredox autocatalytic systems, where the product acts as the photocatalyst for its own formation, are also exciting areas of investigation that could simplify reaction setups and reduce costs. d-nb.info

Table 1: Comparison of Photoredox Catalysis and Electrochemistry for Organic Synthesis

| Feature | Photoredox Catalysis | Electrochemistry |

|---|---|---|

| Energy Source | Visible Light | Electric Current |

| Radical Generation | Single Electron Transfer (SET) from an excited photocatalyst | Direct oxidation or reduction at an electrode |

| Reagents | Requires a photocatalyst and often a terminal oxidant/reductant | Can be external oxidant-free and transition-metal-free |

| Conditions | Typically mild, room temperature | Mild conditions, often at room temperature |

| Advantages | High functional group tolerance, ability to use non-photo-absorbing substrates | High atom economy, avoids stoichiometric oxidants, precise control over redox potential |

Expanding the Scope of Green Synthetic Methodologies for N-Tosylbenzamides

The principles of green chemistry are increasingly guiding the development of new synthetic methods to minimize environmental impact. uniroma1.itjddhs.com For the synthesis and transformation of N-tosylbenzamides, future research will focus on several key areas to improve sustainability.

A primary target is the replacement of hazardous and volatile organic solvents with greener alternatives. jddhs.com This includes the use of water, bio-based solvents like γ-Valerolactone, or performing reactions under solvent-free conditions. unibo.itrsc.orgmdpi.com The development of solvent-free protocols is particularly attractive as it can lead to significant reductions in waste and improved cost-effectiveness. rsc.org

Additionally, enhancing the atom economy and reducing the process mass intensity (PMI) of synthetic routes are crucial goals. unibo.it This can be achieved through the design of one-pot reactions and continuous flow processes, which minimize intermediate isolation and purification steps, thereby reducing solvent usage and waste generation. uniroma1.itunibo.it The use of catalytic methods, including biocatalysis, is also central to green synthesis, as it allows for high selectivity and efficiency while minimizing byproducts. jddhs.com

Computational Design of Enhanced Reactivity and Selectivity in this compound Chemistry

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity and selectivity. escholarship.org For this compound, computational methods such as Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD) can provide deep insights into potential reaction pathways. escholarship.org

Future research will leverage these computational tools for the de novo design of catalysts and reagents that are specifically tailored for transformations involving this compound. By modeling transition states and reaction intermediates, researchers can predict the outcomes of reactions, rationalize the origins of selectivity, and identify potential byproducts. escholarship.org This predictive power can significantly accelerate the experimental discovery of new reactions and optimize existing ones, saving time and resources. For instance, computational studies can help in designing catalysts that favor a desired reaction pathway over competing ones, thereby enhancing product yield and purity. escholarship.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Q & A

Q. What are the standard synthetic routes for 4-Methoxy-N-tosylbenzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling 4-methoxybenzoic acid with tosyl chloride via a Schotten-Baumann reaction. Key steps include:

- Amide bond formation : Use a base (e.g., NaOH) in a biphasic solvent system (water/dichloromethane) to facilitate phase-transfer catalysis .

- Purification : Recrystallization from ethanol/water mixtures improves yield and purity (>95% by HPLC) .

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of acid to tosyl chloride) and reaction time (4–6 hours at 0–5°C) to minimize side products like unreacted tosyl chloride .

Q. How is structural characterization of this compound performed, and what spectroscopic markers are critical?

Methodological Answer:

- NMR :

- X-ray crystallography : Confirms planar amide linkage and dihedral angles between aromatic rings (e.g., 45–50° in crystalline form) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Contradictions often arise from:

- Tautomerism : Use variable-temperature NMR to detect equilibrium between amide and imidic acid forms in polar solvents .

- Crystallographic vs. solution-state data : Compare X-ray structures (rigid conformation) with DFT-calculated gas-phase geometries to identify solvent effects .

- Impurity interference : Employ high-resolution mass spectrometry (HRMS) to distinguish between isobaric species (e.g., residual tosyl chloride adducts) .

Q. What strategies are effective for improving the solubility of this compound in aqueous media for biological assays?

Methodological Answer:

- Co-solvent systems : Use DMSO/water mixtures (≤10% DMSO) to maintain compound stability while achieving μM-level solubility .

- Derivatization : Introduce polar groups (e.g., sulfonate or tertiary amines) at the benzamide’s meta-position without disrupting the pharmacophore .

- Micellar encapsulation : Employ non-ionic surfactants (e.g., Tween-80) at critical micelle concentrations (CMC) to enhance bioavailability .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT calculations : Calculate Fukui indices to identify electrophilic sites (e.g., tosyl sulfur) prone to nucleophilic attack .